2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-13-21(30-3)22(14-17(16)2)32(28,29)26-19-6-4-5-18(15-19)20-7-8-23(25-24-20)27-9-11-31-12-10-27/h4-8,13-15,26H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQGOWAKJXHLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, including the formation of the sulfonamide group and the attachment of various functional groups. The synthetic route typically starts with the preparation of the benzene sulfonamide core, followed by the introduction of the methoxy and dimethyl groups. The morpholinyl-pyridazinyl phenyl group is then attached through a series of coupling reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects. The morpholinyl-pyridazinyl phenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other sulfonamides with different functional groups attached to the benzene ring. For example:
Sulfamethoxazole: A widely used antibiotic.
Sulfasalazine: Used to treat inflammatory bowel disease.
Sulfadiazine: Used in the treatment of toxoplasmosis. Compared to these compounds, 2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may offer unique advantages in terms of its binding affinity, specificity, and potential therapeutic applications
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound includes a sulfonamide group attached to a benzene ring, which is further substituted with a morpholinyl pyridazine moiety. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .
- Anti-inflammatory Properties : Inhibition studies demonstrated that the compound can significantly reduce pro-inflammatory cytokines, indicating potential use in inflammatory conditions .
- Antitumor Activity : Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HCT116) and showed promising results with an IC50 value indicating effective inhibition of cell proliferation .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, such as COX enzymes and p38 MAPK pathways. For example, it has shown an IC50 value of 53 nM for p38 MAPK inhibition, which is crucial in mediating inflammatory responses .
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the activation of apoptotic pathways and modulation of cell cycle regulatory proteins .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects against tumor cells .
Case Study 1: Antibacterial Activity
A series of tests were conducted to evaluate the antibacterial properties of the compound against Bacillus subtilis and Candida albicans. Results showed that while the compound exhibited some antimicrobial activity, further structural modifications were necessary to enhance potency and selectivity.
Case Study 2: Antitumor Efficacy
In vitro assays on various cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner. Notably, it was found to have an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
